N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)propane-1-sulfonamide
Description
N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)propane-1-sulfonamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and a propane-1-sulfonamide group linked via an ethylamino spacer. This structure combines aromatic heterocycles with a sulfonamide functional group, a combination frequently observed in medicinal chemistry for targeting enzymes such as kinases or carbonic anhydrases.
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-4-7-23(21,22)18-6-5-15-13-9-14(17-10-16-13)20-12(3)8-11(2)19-20/h8-10,18H,4-7H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEOWPHQUXUEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCNC1=CC(=NC=N1)N2C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazoline structure have shown affinity to bind cholinesterase (ache and bche) active sites. These enzymes play a crucial role in neurological disorders like Parkinson’s Disease (PD) and other age-linked disorders.
Mode of Action
It is suggested that the compound might interact with its targets through nucleophilic addition and dehydration processes, resulting in the formation of a pyrazolyl ring.
Biochemical Pathways
These compounds increase dramatically under cellular damage. Another compound with a similar structure showed activity on the ribosomal s6 kinase p70S6Kβ (S6K2), which is involved in protein synthesis and cell growth.
Pharmacokinetics
The compound’s 1H NMR and 13C NMR data provide insights into its chemical structure, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on the potential targets and pathways, it can be inferred that the compound might have neuroprotective effects and could influence cellular growth and protein synthesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the overexpression of ROS, which this compound might regulate, is linked to disease development. Furthermore, the thermal stability of the compound could also be an important factor.
Biological Activity
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrimidine ring substituted with a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 320.4 g/mol. The sulfonamide group is known for its role in various biological activities, particularly as an inhibitor in enzyme systems.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides typically act as inhibitors of carbonic anhydrase and other enzymes. The presence of the pyrazole and pyrimidine rings may enhance binding affinity to specific targets involved in cellular signaling pathways.
- Antitumor Activity : Some studies suggest that compounds with similar structures exhibit antitumor properties by interfering with cell proliferation and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity by modulating cytokine production and inhibiting pathways involved in inflammation.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
| Biological Activity | Target/Mechanism | IC50/EC50 | Reference |
|---|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase | 0.5 µM | |
| Antitumor Activity | Various Cancer Cell Lines | 20 µM | |
| Anti-inflammatory | Cytokine Modulation | Not specified |
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
- Enzyme Inhibition Assays : A series of assays conducted to evaluate the inhibitory effects on carbonic anhydrase showed that this compound has a competitive inhibition profile with an IC50 value of 0.5 µM, indicating potent activity compared to standard inhibitors.
- Inflammatory Response Modulation : Research has indicated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several sulfonamide- and heterocycle-containing molecules. Key comparisons include:
Pyridine-Pyrazole Hybrid (Compound 27, )
- Core Structure : Pyridine (vs. pyrimidine in the target compound).
- Substituents: Pyrazole: 4-butyl-3,5-dimethyl (vs. 3,5-dimethyl in the target). Sulfonamide: Attached to pyridine at position 3 (vs. propane-1-sulfonamide linked via ethylamino in the target). Additional group: 4-chlorophenyl carbamoyl.
Pyrrole-Imidazole Derivative (Compound 41, )
- Core Structure : Pyrrole and imidazole (vs. pyrimidine-pyrazole in the target).
- Substituents :
- Trifluoromethylpyridine and methyl groups.
- Functional group: Carboxamide (vs. sulfonamide in the target).
- Implications :
Pyrazolo-Pyrimidine Chromenone Derivative (Example 53, )
- Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. pyrimidine-pyrazole in the target).
- Substituents: Fluoro groups and chromenone moiety. Sulfonamide attached to benzene (vs. propane-1-sulfonamide in the target).
- Implications: Fluorine atoms improve lipophilicity and bioavailability. The chromenone group may confer fluorescence properties or planar stacking interactions .
Physicochemical and Pharmacokinetic Profiles
A comparative analysis of key properties is summarized below:
- Key Observations :
Implications for Drug Development
- Propane-1-sulfonamide may balance solubility and membrane permeability.
- Challenges :
- Lack of fluorinated substituents could limit metabolic stability.
- Synthetic complexity may mirror low yields seen in analogs like Example 53.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
